N-Methyl-N-nitrosoformamide
Description
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Structure
3D Structure
Properties
CAS No. |
67809-14-7 |
|---|---|
Molecular Formula |
C2H4N2O2 |
Molecular Weight |
88.07 g/mol |
IUPAC Name |
N-methyl-N-nitrosoformamide |
InChI |
InChI=1S/C2H4N2O2/c1-4(2-5)3-6/h2H,1H3 |
InChI Key |
WEQODPBVLBGVHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)N=O |
Origin of Product |
United States |
Contextualization of the Compound Within N Nitroso Chemistry Studies
N-Methyl-N-nitrosoformamide belongs to the extensive family of N-nitroso compounds, which are characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom. sci-hub.se This functional group is central to their chemical behavior. The class of N-nitroso compounds is diverse and includes nitrosamines and nitrosamides. sci-hub.se Nitrosamines, to be active, often require metabolic activation, whereas nitrosamides can exhibit reactivity under physiological conditions. sci-hub.se
The study of N-nitroso compounds is significant due to their varied applications and occurrences. For instance, compounds like N-Nitrosodimethylamine and N-Nitrosodiethylamine are primarily used as research chemicals. nih.gov The broader class of N-nitroso compounds has been a subject of extensive research for decades, with early studies highlighting their potential carcinogenic properties in animal models. sci-hub.seresearchgate.net This has led to increased scrutiny of their presence as impurities in various products. sci-hub.se
This compound, as a member of this class, contributes to the understanding of the fundamental chemistry of N-nitroso compounds. Its specific structure, featuring a formyl group attached to the nitrosated nitrogen, influences its reactivity and provides a basis for comparative studies with other N-nitroso compounds like N-methyl-N-nitrosoaniline and N-methyl-N'-nitro-N-nitrosoguanidine. nih.govnih.gov
Historical Perspectives on the Discovery and Initial Academic Investigations
While specific details on the initial discovery of N-Methyl-N-nitrosoformamide are not extensively documented in readily available literature, the broader history of N-nitroso compounds dates back many decades. The systematic investigation of this class of compounds gained momentum with the discovery of the carcinogenic nature of N-nitrosodimethylamine in the mid-20th century. sci-hub.se This discovery spurred extensive research into the synthesis, chemical properties, and biological activities of a wide array of N-nitroso compounds.
Early academic investigations into N-nitroso compounds focused on their formation from secondary amines and nitrites, a reaction of significant interest due to its potential to occur in various environments. nih.gov The chemical kinetics and mechanisms of these nitrosation reactions were a key area of study. nih.gov Research also delved into the decomposition of N-nitroso compounds, which can lead to the formation of reactive species capable of interacting with biological macromolecules. nih.gov
The synthesis and study of specific N-nitroso compounds, such as N-Methyl-N-nitroso-p-toluenesulfonamide (a precursor for diazomethane), further expanded the understanding of the reactivity and utility of this chemical class in organic synthesis. researchgate.netsigmaaldrich.com These foundational studies provided the essential chemical context for the subsequent investigation of less common N-nitroso compounds like this compound.
Significance of N Methyl N Nitrosoformamide As a Research Probe in Chemical Reactivity Studies
Classical Synthetic Pathways
Traditional methods for synthesizing this compound primarily rely on the direct nitrosation of appropriate precursors. These methods are well-documented and form the foundation of N-nitrosamide chemistry.
The most direct classical route to this compound involves the reaction of N-methylformamide with a nitrosating agent. evitachem.com This reaction is a specific instance of the broader class of N-nitrosation reactions, which are fundamental to the synthesis of N-nitrosamines and N-nitrosamides.
The process typically uses nitrous acid (HNO₂), which is generated in situ from the acidification of a nitrite (B80452) salt, commonly sodium nitrite (NaNO₂), with a strong mineral acid. schenautomacao.com.br The N-methylformamide acts as the secondary amide precursor, providing the nitrogen atom that will be nitrosated.
The fundamental reaction can be represented as: H₃C-NH-CHO + HNO₂ → H₃C-N(NO)-CHO + H₂O
In this reaction, the electrophilic nitrosating species, such as the nitrosonium ion (NO⁺), attacks the nucleophilic nitrogen atom of the N-methylformamide.
Another related classical approach is the Eschweiler-Clarke reaction, which involves the methylation of a primary amine using excess formic acid and formaldehyde (B43269). wikipedia.org While this reaction creates a methylated amine, a subsequent nitrosation step would be required to form the final N-nitroso product.
The efficiency and outcome of the classical synthesis of this compound are highly dependent on the careful control of reaction parameters. Optimization of these conditions is crucial for maximizing yield and ensuring the purity of the final product. Key parameters that are typically optimized include temperature, solvent, and reagent stoichiometry.
For instance, studies on analogous N-nitrosation reactions have shown that temperature control is critical; decreasing the reaction temperature can significantly improve yields. researchgate.net The choice of solvent also plays a pivotal role. Reactions performed in various solvents like water, DMF, and CH₂Cl₂ can result in markedly different yields, with less polar solvents sometimes favoring the reaction. researchgate.net The use of solvent-free conditions with reagents like tert-butyl nitrite has also been explored as a green chemistry approach, often leading to excellent yields and easy isolation of the product. rsc.orgrsc.org
The following table summarizes general findings from the optimization of N-nitrosation reactions that are applicable to the synthesis of this compound.
Advanced and Non-Conventional Synthetic Approaches
To overcome some of the limitations of classical methods, such as the use of harsh acidic conditions and potential safety hazards, advanced and non-conventional synthetic strategies have been developed. These include flow chemistry, electrochemical methods, and photochemical routes.
Flow chemistry has emerged as a powerful technique for the synthesis of N-nitrosamines, offering significant advantages in terms of safety, control, and scalability. schenautomacao.com.brcardiff.ac.uk By performing the reaction in a continuous flow reactor, superior control over reaction parameters like temperature, pressure, and mixing is achieved. This precise control minimizes the formation of by-products and enhances the safety of handling potentially hazardous reagents and intermediates. schenautomacao.com.br
Electrochemical synthesis provides a green and mild alternative for N-nitrosation reactions. cardiff.ac.uk This method avoids the need for strong acids or other harsh chemical reagents by using an electric current to facilitate the reaction. cardiff.ac.uknih.gov Typically, the electrochemical N-nitrosation of a secondary amine or amide precursor is carried out in an undivided cell using inexpensive and readily available nitrite salts like sodium nitrite (NaNO₂) as the nitroso source. researchgate.netcardiff.ac.uk
The proposed mechanism involves the anodic oxidation of the nitrite anion (NO₂⁻) to generate a reactive nitrosating species, such as dinitrogen tetroxide (N₂O₄). cardiff.ac.uk This species then reacts with the amine or amide substrate to form the corresponding N-nitroso compound. cardiff.ac.uk These methods often proceed under mild conditions, at room temperature, and can be performed without additional supporting electrolytes, making them environmentally benign. cardiff.ac.uknih.gov The combination of electrochemistry with flow technology has been shown to be a particularly powerful tool, allowing for high yields (up to 99% in some cases) and straightforward setup. researchgate.netcardiff.ac.ukresearchgate.net
Photochemistry offers a unique approach to the synthesis and transformation of N-nitroso compounds by using light as a reagentless activator. cardiff.ac.uk The photochemical reactions of N-nitrosamines and N-nitrosamides are complex and highly dependent on the reaction conditions, such as the solvent and the presence of acid. nih.gov
Under photolytic conditions, N-nitrosamides can undergo various transformations. For example, photolysis in acidic media can lead to a light-catalyzed denitrosation, where the nitroso group is eliminated. sfu.ca In neutral solutions, however, different reaction pathways can be accessed. nih.govsfu.ca Photochemical methods can also be used for trans-nitrosation reactions, where a nitroso group is transferred from one molecule to another under light irradiation. cardiff.ac.uk While the application of photochemical routes for the direct synthesis of a wide range of N-nitrosamides is still an emerging area, it holds promise for developing novel and highly selective synthetic methodologies under mild, catalyst-free conditions. cardiff.ac.uknih.gov
Catalytic Approaches to N-Nitrosamine Formation
The formation of N-nitrosamines, a class of compounds to which this compound belongs, can be influenced by various catalysts. The nitrosation of secondary amines and amides, the fundamental reaction for creating N-nitroso compounds, is subject to catalysis by different chemical species, which can affect reaction rates and efficiency.
Metal-catalyzed nitrosation has been a subject of study. For instance, dissolved transition metals can promote the formation of N-nitrosamines. Research has shown that copper (Cu) can facilitate N-nitrosamine formation, particularly from primary amines, by potentially promoting their oxidative degradation to more readily nitrosatable secondary amines. nih.govresearchgate.net One study evaluating several transition metals found that copper promoted total N-nitrosamine formation in aqueous monoethanolamine (MEA) solutions. nih.gov The catalytic effect of copper was observed to increase with oxygen concentration. nih.gov Other metals such as silver (Ag) have also been employed to catalyze nitrosation reactions. A method using silver catalysis with nitrosonium tetrafluoroborate (B81430) (NOBF₄) has been reported for the divergent aromatic ring nitrosation and nitration of aromatic amides. rsc.orgresearchgate.net
Besides metals, other species can catalyze nitrosation. These include halide ions, thiosulfate, and thiols. nih.gov However, a notable distinction exists between the nitrosation of amines and amides. While the nitrosation of amines is subject to well-established nucleophilic catalysis, this is not a significant pathway for amides. rsc.org Studies on the nitrosation of methylurea (B154334) have shown an absence of catalysis by nucleophiles like potassium bromide or potassium thiocyanate. rsc.org The mechanism for amide nitrosation is understood to involve a slow proton transfer from a protonated nitroso-amide intermediate. psu.edu
Formaldehyde has also been identified as a catalyst for the nitrosation of various secondary amines, particularly in pH ranges from 6 to 11. rsc.org
Table 1: Catalysts in N-Nitrosamine Formation
| Catalyst Type | Specific Catalyst(s) | Substrate Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| Metal | Copper (Cu) | Primary Amines (e.g., MEA) | Promotes N-nitrosamine formation, effect increases with O₂ concentration. | nih.gov, researchgate.net |
| Metal | Silver (Ag) | Aromatic Amides | Catalyzes ring nitrosation and nitration using NOBF₄. | rsc.org, researchgate.net |
| Non-Metal Ions | Halide ions, Thiosulfate, Thiols | General | Can act as effective catalysts for nitrosation. | nih.gov |
| Aldehyde | Formaldehyde | Secondary Amines | Catalyzes nitrosation in the pH range of 6-11. | rsc.org |
Synthesis of Key Precursors and Intermediates
The synthesis of this compound relies on the availability of its direct precursor, N-methylformamide, and understanding the synthesis of related structures like N-methylurea provides valuable context for precursor preparation.
Preparation of N-Methylurea Analogues
N-methylurea is a close structural analogue to the formamide (B127407) precursor and its synthesis provides insight into the formation of N-methyl substituted amides. Several methods for the preparation of N-methylurea and its derivatives have been established. These routes often involve the reaction of a methylamine (B109427) source with a carbonyl-containing reagent.
One common industrial method involves the reaction of methylamine with urea. orgsyn.org This transamidation reaction can be performed with aqueous urea solutions or a urea melt at elevated temperatures (110 to 140 °C). google.com Theoretical studies using density functional theory (DFT) have investigated this reaction, indicating a high activation barrier for the non-catalyzed pathway, which can be lowered by catalysts like phenol (B47542) or p-toluenesulfonic acid. researchgate.net
Another widely used laboratory-scale synthesis is the reaction of an amine with an isocyanate. For example, N,N-Diethyl-N'-methylurea is synthesized from diethylamine (B46881) and methylisocyanate. ontosight.ai Similarly, N-methyl-N',N'-diphenylurea can be prepared by reacting diphenylamine (B1679370) with methyl isocyanate in toluene, a reaction that can be catalyzed by di-n-butyl phosphate (B84403). prepchem.com Due to the high toxicity of methyl isocyanate, safer surrogates have been developed, such as N-succinimidyl methylcarbamate, which reacts with amines in the presence of a base to yield N-methylureas. tcichemicals.com
A practically simple and scalable method involves the nucleophilic addition of amines to potassium isocyanate in water, which can proceed without an organic co-solvent and under mild conditions. rsc.orgrsc.org For instance, reacting methylamine with potassium isocyanate in the presence of hydrochloric acid yields N-methylurea. rsc.org
Table 2: Selected Synthetic Routes to N-Methylurea Analogues
| Starting Materials | Product | Conditions | Key Features | Reference(s) |
|---|---|---|---|---|
| Urea, Methylamine | N-Methylurea/N,N'-Dimethylurea mixture | 110-140 °C, continuous flow | Industrial process, can be catalyzed by N,N'-dimethylurea. | google.com |
| Diphenylamine, Methyl Isocyanate | N-Methyl-N',N'-diphenylurea | Toluene, 100°C, di-n-butyl phosphate catalyst | Catalyst allows for recycling of filtrate. | prepchem.com |
| Methylamine, Potassium Isocyanate | N-Methylurea | Water, HCl | Simple, scalable, and environmentally friendly method. | rsc.org, rsc.org |
| Benzoxazolinone, Methylamine | N-(2-Hydroxyphenyl)-N'-methylurea | 50°C, aqueous solution | Synthesis from a cyclic precursor. | prepchem.com |
| Methylamine Hydrochloride, Potassium Cyanate | N-Methylurea | Not specified | Classic laboratory method. | orgsyn.org |
Routes to Other Nitrosoformamide Precursors
The primary and most direct precursor for the synthesis of this compound is N-methylformamide (NMF). The synthesis of NMF is well-established and can be achieved through several routes.
The most common industrial method is the reaction of methylamine with methyl formate. wikipedia.orgscribd.com This reaction produces N-methylformamide and methanol (B129727) as a byproduct. epchems.com An alternative, though less common, approach is the transamidation reaction between formamide and methylamine. wikipedia.org
N-methylformamide can also be produced by the direct reaction of formic acid with methylamine, which may require dehydration steps. epchems.com Another laboratory preparation involves the slow addition of an acid chloride to a concentrated aqueous solution of methylamine at low temperatures (-20 to -10°C). erowid.org
Table 3: Synthetic Routes to N-Methylformamide (NMF)
| Reactant 1 | Reactant 2 | Product | Byproduct(s) | Reference(s) |
|---|---|---|---|---|
| Methylamine | Methyl Formate | N-Methylformamide | Methanol | epchems.com, wikipedia.org |
| Methylamine | Formic Acid | N-Methylformamide | Water | epchems.com |
| Formamide | Methylamine | N-Methylformamide | Ammonia (B1221849) | wikipedia.org |
| Methylammonium Chloride | Sodium Methoxide / Methyl Formate | N-Methylformamide | Sodium Chloride, Methanol | erowid.org |
Fundamental Alkylation Mechanisms
This compound is a member of the N-nitrosamine class of compounds and participates in alkylation reactions, a process of transferring an alkyl group from one molecule to another.
Molecular Pathways of Substrate Methylation by this compound
The primary mechanism by which this compound and similar N-nitroso compounds act as methylating agents involves the formation of a highly reactive intermediate, diazomethane. wikipedia.orgmpg.de In the presence of a base, N-methyl-N-nitrosoamides undergo decomposition to generate diazomethane. wikipedia.orgacs.org This process is thought to proceed through the transfer of a proton from a substrate, such as a carboxylic acid, to diazomethane, forming a methyldiazonium cation. wikipedia.org This cation then reacts with the deprotonated substrate (e.g., a carboxylate ion) to yield the methylated product and nitrogen gas. wikipedia.org Labeling studies have indicated that the initial proton transfer is the faster step in this reaction sequence. wikipedia.org
The methylation of DNA by N-nitroso compounds, including those that generate a methyl diazonium ion, has been shown to occur with some sequence specificity, favoring reactions with guanine (B1146940) bases. nih.govnih.gov
Role of Reactive Intermediates in Alkylation Processes
The key reactive intermediate in the methylation reactions involving this compound is the methyldiazonium cation, which is derived from diazomethane. wikipedia.org Upon metabolic activation, N-nitrosamines can generate electrophilic species that are capable of alkylating biological macromolecules like DNA. evitachem.com The formation of these reactive intermediates is a crucial step that leads to subsequent mutagenic events. evitachem.com
Studies on various N-nitroso compounds suggest that they methylate DNA through a common reactive intermediate, believed to be the methyl diazonium ion. nih.gov This intermediate exhibits a degree of sequence specificity in its reactions with DNA. nih.govnih.gov The generation of such reactive species is a hallmark of the chemical reactivity of N-nitrosamines. researchgate.net
Nitrosation Reaction Pathways Relevant to Formation and Reactivity
Nitrosation, the process of introducing a nitroso group (-N=O) into a molecule, is central to the formation and chemical behavior of this compound.
Electrophilic Nitrosation Mechanisms
The formation of N-nitrosamines typically involves the reaction of secondary amines with a nitrosating agent. evitachem.com This process, known as electrophilic nitrosation, often utilizes nitrous acid, which can generate the nitrosonium ion (NO+), a potent electrophile. researchgate.neteaht.org The nitrosation of secondary amines by aqueous nitrous acid is a well-established pathway. eaht.org The reaction can be accelerated by other electrophiles that can facilitate the formation of nitrosatively active species. nih.gov
The synthesis of this compound itself can be achieved by reacting N-methylformamide with nitrous acid or other nitrite sources. evitachem.com This reaction is a classic example of electrophilic nitrosation of an amide.
Radical Pathways in Nitrosation Reactions
While electrophilic pathways are common, radical mechanisms can also play a role in the chemistry of nitroso compounds. researchgate.net For instance, the nitrosative dealkylation of certain tertiary amines can proceed through a mechanism involving the oxidation of the substrate to an amine radical cation by NO+. nih.gov This is followed by hydrogen atom abstraction to produce an iminium ion, which then leads to the formation of a nitrosamine (B1359907). nih.gov
Furthermore, the photolysis of N-nitroso compounds can generate free radicals. usu.edunih.gov For example, irradiation of N-nitrosamines can lead to the homolytic cleavage of the N-N bond, producing an aminium radical and nitric oxide. nih.gov These radical species can then participate in various subsequent reactions. researchgate.netnih.gov The denitrosation of N-nitroso compounds, a process that can be induced by UV light, may also proceed through a free-radical mechanism. usu.edu
Thermal Decomposition and Degradation Mechanisms
The thermal stability of N-nitroso compounds is a significant aspect of their chemistry, with decomposition pathways being influenced by factors like temperature and solvent. researchgate.net For N-nitrosamides, several decomposition pathways have been identified, including a 1,3-acyl NO shift, amide hydrolysis, and N-N homolysis. rsc.org The thermal decomposition of N-methyl-N-nitroso-p-toluenesulfonamide (Diazald), a well-known precursor for diazomethane, is initiated by its weak N-NO bond. wikipedia.org
Computational studies on N-nitrosoamides have shown that the reaction mechanism can vary significantly depending on the substrate and the polarity of the solvent. researchgate.net Polar solvents can stabilize ionic intermediates that are not favored in non-polar environments, thereby altering the decomposition pathway. researchgate.net In some cases, the thermal degradation of related compounds can proceed through the cleavage of ester linkages or backbone chain scission, leading to the formation of various smaller molecules. cnrs.fr The study of thermal decomposition mechanisms is crucial for understanding the stability and reactivity of these compounds under different conditions. nih.govdtic.milrsc.org
Thermolysis Pathways of N-Nitrosamides and Analogues
The thermal decomposition of N-nitrosamides is a well-studied process that has been utilized in organic synthesis. cdnsciencepub.com The initial and key step in the thermolysis of N-nitrosamides involves the exclusive cleavage of the nitrogen-carbonyl bond. cdnsciencepub.comsfu.ca This cleavage leads to the formation of an aryl or alkyl diazo ester intermediate. cdnsciencepub.com This initial rearrangement is a consistent feature across a variety of solvents, from acetic acid to cyclohexane. cdnsciencepub.com
In contrast, the analogous N-nitrosamines are generally thermally stable under ordinary conditions. cdnsciencepub.com The thermolysis of more complex nitramines, however, is believed to be initiated by the homolysis of the N-NO2 bond. scispace.com For instance, the thermal decomposition of N-nitrosopiperazine (MNPZ) in aqueous piperazine (B1678402) solution follows Arrhenius temperature dependence with a determined activation energy of 94 kJ/mol. researchgate.net
Identification of Thermal Degradation Products and Mechanistic Proposal
Following the initial nitrogen-carbonyl bond scission and formation of the diazo ester, a series of secondary reactions occur, the nature of which depends on the R group of the parent amine. cdnsciencepub.com
For alkyl groups: The primary products are the corresponding carbinol esters and olefins. The reaction is believed to proceed through an ionic pathway. cdnsciencepub.com
For aryl groups: The secondary process appears to follow a pathway that yields products indicative of an aryl free-radical intermediate. cdnsciencepub.com
Table 1: Thermal Decomposition Overview
| Compound Class | Key Initial Step | Intermediate(s) | Major Products (Alkyl R group) | Major Products (Aryl R group) |
|---|---|---|---|---|
| N-Nitrosamides | Nitrogen-carbonyl bond scission cdnsciencepub.com | Diazo esters cdnsciencepub.com | Carbinol esters, Olefins cdnsciencepub.com | Products of aryl free-radicals cdnsciencepub.com |
Photochemical Reactivity and Photo-Degradation Pathways
In contrast to their thermal decomposition, the photochemistry of N-nitrosamides involves a different primary bond cleavage event, leading to a distinct set of reactions and products.
Photo-Elimination Processes in N-Nitrosamides
The photolysis of N-nitrosamides in acidic media leads to the photo-elimination of the [NOH] group. sfu.cacdnsciencepub.comresearchgate.net This process results in the formation of alkylidenimides, which then undergo secondary reactions to yield the corresponding aldehydes. sfu.ca The photochemical decomposition of N-nitrosamides exclusively involves the cleavage of the nitrogen-nitrogen bond, a stark contrast to the nitrogen-carbonyl bond scission observed in thermolysis. sfu.cacdnsciencepub.comresearchgate.net The extent of this photo-elimination is sensitive to the structure of both the alkyl and acyl groups. cdnsciencepub.com For example, substituting an acetyl group with a formyl group in N-n-butyl-N-nitrosoformamide does not appear to improve the yield of the photo-elimination product. cdnsciencepub.com
Light-Catalyzed Denitrosation Mechanisms
Alongside photo-elimination, a light-catalyzed denitrosation is a significant photochemical pathway for N-nitrosamides in acidic media. cdnsciencepub.comcdnsciencepub.comresearchgate.net This process also stems from the initial fission of the nitrogen-nitrogen bond. cdnsciencepub.comresearchgate.net The parent amide is a final product of this light-catalyzed denitrosation. cdnsciencepub.com This denitrosation process appears to be more extensive with N-nitrosamides compared to N-nitrosamines. cdnsciencepub.com The photolysis of N-nitrosamines in acidic media similarly proceeds through nitrogen-nitrogen bond scission, leading to a light-catalyzed [NOH] elimination and denitrosation. cdnsciencepub.com
Table 2: Photochemical Decomposition of N-Nitrosamides in Acidic Media
| Primary Process | Key Bond Cleavage | Intermediate | Key Product(s) |
|---|---|---|---|
| Photo-elimination | Nitrogen-Nitrogen sfu.cacdnsciencepub.comresearchgate.net | Alkylidenimide sfu.ca | Aldehydes sfu.ca |
Hydrolytic Stability and Degradation Kinetics
The stability of N-nitrosamides is also influenced by aqueous conditions, particularly by the pH of the solution.
Base-Induced Hydrolysis Mechanisms
The decomposition of N-nitrosamides can be readily induced by bases in a pH range of 2-12. acs.org This reaction proceeds via an addition-elimination pathway that involves nucleophilic catalysis rather than general base catalysis. acs.org This base-induced hydrolysis is considered a significant transformation pathway under cellular conditions and can be initiated by nucleotides and nucleic acids in vitro. acs.org A kinetic study on the hydrolysis of N-nitrosoguanidines, a related class of compounds, revealed a complex dependency of the rate constant on pH, with three simultaneous reaction paths: spontaneous decomposition of the neutral form, and decomposition of the monoanion and dianion. nih.gov The reaction rate for the process involving the monoanion decreases as acidity increases, which is consistent with an E1cB mechanism where a more stable negative charge leads to a slower elimination reaction. nih.gov
C-N Bond Cleavage and Skeletal Rearrangements
The cleavage of bonds within the N-nitrosoformamide scaffold is highly dependent on the energy input, leading to distinct reaction pathways and products. The two primary modes of cleavage are the fission of the nitrogen-carbonyl (N-CO) bond and the nitrogen-nitroso (N-NO) bond. cdnsciencepub.com
Thermal Decomposition: Thermally induced decomposition of N-nitrosamides in various solvents proceeds through an initial rearrangement to a diazo ester intermediate. cdnsciencepub.com This transformation involves the exclusive cleavage of the nitrogen-carbonyl bond. The resulting diazo ester is unstable and undergoes further secondary reactions, which are dependent on the nature of the alkyl substituent, to yield the final products. cdnsciencepub.com This pathway represents a skeletal rearrangement where the connectivity of the molecule is significantly altered.
Photochemical Decomposition: In contrast to thermal decomposition, the photolysis of N-nitrosamides in the presence of acid follows a different mechanism. cdnsciencepub.com The primary photochemical event is the fission of the nitrogen-nitrogen (N-N) bond. This cleavage leads to the elimination of [NOH] and a light-catalyzed denitrosation, ultimately regenerating the parent amide. cdnsciencepub.com This pathway does not involve a skeletal rearrangement of the carbon framework but rather the removal of the nitroso group.
Recent advances in synthetic chemistry have explored transition-metal catalysis to activate the otherwise stable amide C-N bond. nih.govrsc.org For instance, nickel-catalyzed reactions have been developed to transform amides into esters, a process that necessitates C-N bond cleavage. rsc.org While these methods are broadly applicable to amides, the specific application to this compound would compete with the inherent reactivity of the N-nitroso group.
| Condition | Bond Cleaved | Initial Intermediate | Consequence |
| Thermal | Nitrogen-Carbonyl (N-CO) | Diazo ester | Skeletal Rearrangement |
| Photochemical (Acidic) | Nitrogen-Nitroso (N-NO) | Amidyl and Nitrosyl Radicals | Denitrosation |
Intermediates in Catalytic Oxidation Processes
The catalytic oxidation of this compound can be inferred from studies on structurally related compounds, such as hydroxyureas and other N-nitroso species. These processes typically involve single-electron transfer steps and the formation of highly reactive intermediates.
In the catalytic oxidation of hydroxyurea (B1673989) by certain metal complexes, a one-electron oxidation process leads to the formation of an EPR-active nitroxide radical (NH₂C(O)NHO•). researchgate.net This radical is subsequently oxidized in a further one-electron step to produce C-nitrosoformamide (NH₂C(O)NO). researchgate.net This C-nitrosoformamide can then act as a ligand, binding to the metal catalyst, such as in the complex [FeII(CN)₅(NOC(O)NH₂)]³⁻. researchgate.net
By analogy, the catalytic oxidation of this compound would likely involve similar intermediates. The initial step could generate a nitroxide radical. Furthermore, studies on the catalytic oxidation of N-methyl N-hydroxyurea have also identified the formation of a nitroxide radical intermediate. nih.gov Rhodium-catalyzed oxidation of N-nitrosoanilines has been shown to proceed via C-H activation, suggesting that for this compound, oxidation could also occur at the methyl group. frontiersin.org
Therefore, potential intermediates in the catalytic oxidation of this compound include:
Nitroxide Radicals: Formed via a one-electron oxidation of the nitrogen atom.
Metal-Bound Species: The this compound or its subsequent products could coordinate to the metal catalyst, facilitating further reaction.
C-H Activated Intermediates: Oxidation may occur at the methyl or formyl C-H bonds, leading to further functionalization.
| Precursor/Analog | Catalyst System | Identified/Proposed Intermediate(s) |
| Hydroxyurea | [FeIII(CN)₅H₂O]²⁻ | Nitroxide radical (NH₂C(O)NHO•), C-nitrosoformamide |
| N-Methyl N-hydroxyurea | Hemoglobin | Nitroxide radical |
| N-Nitrosoanilines | Rhodium(III) | Organometallic intermediate via C-H activation |
Synthesis and Reactivity of N Methyl N Nitrosoformamide Derivatives and Analogues
Design and Synthesis of N-Methyl-N-nitrosoformamide Analogues
The synthesis of analogues of this compound involves the modification of either the N-methyl group or the formamide (B127407) backbone, leading to a diverse range of related chemical structures. These synthetic efforts are crucial for studying structure-activity relationships and exploring new chemical reactivity.
N-Methylated Derivatives of Related Chemical Scaffolds
The synthesis of N-methylated derivatives of scaffolds chemically related to this compound, such as ureas and carbamates, provides insight into the introduction of the N-methyl group. One common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl (B1232498) chlorides with ammonia (B1221849) or amines. rsc.org However, due to the hazardous nature of phosgene (B1210022) used to generate these precursors, alternative methods have been developed. rsc.org A simple and efficient method for synthesizing N-substituted ureas is the nucleophilic addition of amines to potassium isocyanate in water. rsc.org This approach allows for the preparation of a variety of N-substituted ureas, including N-methyl urea (B33335), in good yields without the need for organic co-solvents or complex purification procedures. rsc.org
The synthesis of N-methyl carbamates can be achieved through the catalytic alcoholysis of 1,3-dimethylurea (B165225) (DMU) with dimethyl carbonate (DMC). google.com This reaction can be viewed as either the alcoholysis of a substituted urea or the ammonolysis of a carbonate. google.com Another approach involves the reaction of secondary amine-derived carbamic acids with alcohols activated by Mitsunobu reagents. acs.org Furthermore, carbamates can be synthesized from ureas and organic carbonates with 100% atom economy using a La2O3/SiO2 catalyst. ionike.com
| Precursor | Reagent(s) | Product | Key Features |
| Amine | Potassium Isocyanate, Water | N-Substituted Urea | Mild, efficient, avoids organic co-solvents. rsc.org |
| 1,3-Dimethylurea | Dimethyl Carbonate, Catalyst | N-Methyl Carbamate | Catalytic alcoholysis. google.com |
| Secondary Amine | CO2, DBU, Alcohol, Mitsunobu Reagents | Carbamate | In situ generation of carbamic acid. acs.org |
| Urea | Organic Carbonate, La2O3/SiO2 catalyst | Carbamate | 100% atom economy, solvent-free. ionike.com |
Substituted Nitrosoformamides
The synthesis of substituted nitrosoformamides and other N-nitroso compounds can be achieved through the nitrosation of appropriate precursors. Secondary amides, for instance, can be converted to their N-nitroso derivatives using various nitrosating agents. sci-hub.se Due to the electron-withdrawing nature of the carbonyl group, the nitrosation of amides is generally less facile than that of amines and may require potent nitrosating agents. sci-hub.se
A general and efficient method for the synthesis of a range of nitroso compounds, including nitrosoformamides, is the copper-catalyzed aerobic oxidation of N-substituted hydroxylamines. worktribe.com This method offers a catalytic and sustainable alternative to stoichiometric oxidation methods. worktribe.com Another versatile reagent for the synthesis of N-nitroso compounds is tert-butyl nitrite (B80452) (TBN), which can be used under solvent-free conditions for the nitrosation of secondary amines. rsc.org This method is notable for its broad substrate scope and tolerance of acid-labile protecting groups. rsc.org The nitrosation of amides can also be accomplished with alkyl nitrites at room temperature. researchgate.net
For selective nitrosation, N2O4 supported on cross-linked polyvinylpyrrolidone (B124986) (PVP-N2O4) has been shown to be an effective reagent. thieme-connect.com This solid, stable, and recyclable nitrosating agent exhibits excellent selectivity for the N-nitrosation of dialkyl amines in the presence of other amines and for secondary amides in the presence of primary amides. thieme-connect.comresearchgate.net
| Precursor | Nitrosating Agent/Method | Product Class | Reference |
| N-Substituted Hydroxylamine | CuCl2, 2-ethyl-2-oxazoline, O2 | Acylnitroso, Nitrosoformate, Nitrosoformamide | worktribe.com |
| Secondary Amine | tert-Butyl Nitrite (TBN) | N-Nitrosamine | rsc.org |
| Secondary Amide | Alkyl Nitrites | N-Nitrosoamide | researchgate.net |
| Secondary Amide | PVP-N2O4 | N-Nitrosoamide | thieme-connect.comresearchgate.net |
Chemical Reactivity Profiles of N-Nitrosoformamide Derivatives
N-Nitrosoformamide derivatives exhibit a rich and varied chemical reactivity, largely dictated by the presence of the N-nitroso group. This section explores their participation in cycloaddition reactions, transformations involving the nitroso group, and methods for selective N-demethylation.
Reactivity in Cycloaddition Reactions (e.g., Diels-Alder)
N-Acylnitroso compounds, including derivatives of N-nitrosoformamide, are highly reactive dienophiles that readily participate in hetero-Diels-Alder (HDA) reactions. beilstein-journals.orgbeilstein-journals.org These reactions provide a powerful tool for the synthesis of 3,6-dihydro-1,2-oxazine scaffolds, which are valuable intermediates in organic synthesis. beilstein-journals.orgbeilstein-journals.orgmdpi.com Due to their high reactivity, acylnitroso species are typically generated in situ from precursors such as hydroxamic acids via oxidation. beilstein-journals.orgscispace.com Various oxidizing agents, including tetraethylammonium (B1195904) periodate (B1199274) (Et4NIO4), sodium periodate, and iodine(III) reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (BTI) and (diacetoxyiodo)benzene (B116549) (DIB), have been employed for this purpose. worktribe.combeilstein-journals.orgacs.org
The HDA reactions of acylnitroso compounds are often highly regio- and stereoselective. beilstein-journals.orgmdpi.com For instance, the cycloaddition of N-acylnitroso species with 2-substituted dienes can be nonselective in bimolecular reactions, but intramolecular versions of the reaction can impose high regioselectivity. acs.org The endo selectivity often observed in these reactions is attributed to the "exo-lone-pair effect," which involves repulsion between the nitrogen lone pair of the nitroso compound and the π-electrons of the electron-rich diene in the exo transition state. beilstein-journals.org Even challenging dienes, such as N-acyl-1,2-dihydropyridines, undergo regio- and stereoselective HDA reactions with acylnitroso compounds. mdpi.com
| Dienophile Precursor (Hydroxamic Acid) | Diene | Oxidation Conditions | Product | Reference |
| Phenyl Hydroxycarbamate | Cyclohexa-1,3-diene | CuCl2, 2-ethyl-2-oxazoline, MeOH | Cycloadduct (90-98% yield) | worktribe.com |
| 1-Hydroxy-3-phenylurea | 2,3-Dimethyl-1,3-butadiene | CuCl2, 2-ethyl-2-oxazoline, MeOH | Cycloadduct (90-98% yield) | worktribe.com |
| Benzohydroxamic Acid | Cyclohexa-1,3-diene | BTI, CH2Cl2 | endo-Adduct (84% yield) | beilstein-journals.org |
| Benzohydroxamic Acid | 2,3-Dimethyl-1,3-butadiene | DIB, CH2Cl2 | Cycloadduct (81% yield) | beilstein-journals.org |
| Hydroxamic Acid (Acyclic Precursor) | Intramolecular Diene | Et4NIO4, CHCl3 or Thermolysis of DMA adduct | Bridged Bicyclic Oxazinolactam | acs.org |
Transformation of Nitroso Groups in Derivatives
The nitroso group in N-nitrosamides is a key functional group that can undergo various transformations. N-nitrosamides are generally more reactive than N-nitrosamines and can be unstable in both acidic and basic solutions. scienceasia.orgwikipedia.org One important reaction is the cleavage of the N-N bond, which can lead to denitrosation or deamination products. rsc.org For example, the decomposition of N-nitroso-2-pyrrolidone in mildly acidic aqueous solutions proceeds through concurrent pathways leading to both denitrosation and deamination. rsc.org
A synthetically useful transformation of N-nitroso formamides is their conversion to the corresponding formates. This can be achieved by thermal reaction of the N-nitroso formamide in a solvent like benzene (B151609) at elevated temperatures (e.g., 85 °C). oup.com The resulting formates can then be hydrolyzed under weakly basic conditions to yield alcohols. oup.com This two-step process represents an efficient method for the oxygenation of a nitrogen functional group. oup.com
N-nitrosamides can also serve as precursors for other functional groups. For instance, they have been utilized in the preparation of amides, esters, thioesters, and acids through reactions like transamidation, esterification, and thioesterification. researchgate.net The reaction of N-nitroso- and N-nitro-N-alkylamides with amines has also been studied, highlighting the reactivity of the activated amide bond. acs.org
Selective N-demethylation methods
The selective N-demethylation of N-methyl-N-nitroso compounds is a transformation of significant interest. While methods for the N-demethylation of tertiary amines are well-established, the selective cleavage of the N-methyl bond in nitrosamides presents a different challenge. nih.gov
One relevant area of research is the metabolic N-demethylation of N-nitrosamines like N-nitrosodimethylamine (NDMA). This process is catalyzed by cytochrome P450 enzymes and proceeds via oxidative demethylation. acs.orgnih.govnih.gov The proposed mechanism involves the formation of an unstable α-hydroxylated intermediate, which then decomposes to yield formaldehyde (B43269) and a demethylated nitrosamine (B1359907). acs.org This biological process highlights the potential for oxidative methods to achieve N-demethylation.
In a synthetic context, ruthenium-catalyzed oxidation has been shown to be a practical method for the N-demethylation of tertiary methylamines. psu.edu This biomimetic approach involves the formation of an α-t-butyldioxyamine intermediate, which is then hydrolyzed to the secondary amine. psu.edu While this method has been applied to tertiary amines, its applicability to N-methyl-N-nitrosoamides would require further investigation. The principle of activating the methyl group for cleavage through oxidation is a key takeaway from these studies.
Structure-Reactivity Relationships in Nitroso-N-methyl Compounds
The reactivity of nitroso-N-methyl compounds is intricately linked to their molecular structure. Variations in substituents on the nitrogen atom and the nature of the reacting nucleophile can significantly influence the rates and mechanisms of their reactions. Key structural features that govern reactivity include electronic effects, steric hindrance, and the stability of reaction intermediates and transition states.
The transfer of the nitroso group is a characteristic reaction of many N-nitroso compounds. Studies on N-methyl-N-nitrosobenzenesulfonamides have shown that the presence of electron-withdrawing groups on the aromatic ring enhances the rate of nitroso group transfer to primary and secondary amines. acs.orgnih.gov This is because these groups increase the electrophilicity of the nitroso-nitrogen atom, making it more susceptible to nucleophilic attack. The rate constants for this transfer exhibit a clear relationship with the basicity of the amine, as described by Brønsted-type correlations. acs.orgnih.gov
For amines with similar steric hindrance, their reactivity towards N-methyl-N-nitrosobenzenesulfonamides varies linearly with their basicity. acs.org However, primary amines generally react more slowly than secondary amines of comparable basicity. acs.org This difference in reactivity highlights the role of the nucleophile's structure in the reaction kinetics.
The stability of the N-N bond in N-nitrosamines can be influenced by the substituents. The presence of bulky substituents can affect the energetics of reactions. nih.gov For instance, large groups can interfere with the formation of intermediates required for certain reaction pathways. nih.gov The electrostatic effects of different substituents also play a crucial role by altering the electrophilicity of the molecule. nih.gov
Research on the transfer of the nitroso group from N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) to various nucleophiles has provided quantitative data on these structure-reactivity relationships. The reactivity of nucleophiles does not always correlate well with their basicity, particularly for primary amines and nucleophiles exhibiting the alpha effect. rsc.org
A quantitative structure-activity relationship (QSAR) study on a series of N-nitroso compounds has indicated that their acute oral toxicity is related to molecular properties such as polarizability, ionization potential, and the presence of C–O bonds. mdpi.com Molecules with higher highest occupied molecular orbital (HOMO) energy values are more reactive as they can donate electrons more easily. mdpi.com
The following table presents data from studies on the reactivity of N-methyl-N-nitrosotoluene-p-sulfonamide (MNTS) with different nucleophiles, illustrating the influence of the nucleophile's structure on the reaction rate.
| Nucleophile | Reactivity Observation | Brønsted-type plot (βnuc) | Reference |
| Primary and Secondary Amines | Reactivity varies with the basicity of the amine. Primary amines are generally less reactive than secondary amines of similar basicity. | ≈ 0.7 | acs.orgrsc.org |
| Sulfur Nucleophiles (e.g., Cysteine, 2-aminoethanethiol) | React through the corresponding thiolate. The reaction rate is significantly different from that of amines. | ≈ 0.08 | rsc.org |
Table 1: Reactivity of N-methyl-N-nitrosotoluene-p-sulfonamide (MNTS) with Various Nucleophiles
The significant difference in the βnuc value for sulfur nucleophiles compared to amines suggests a different transition state structure or reaction mechanism, potentially involving a greater degree of charge development in the transition state for the amine reactions. rsc.org The low βnuc value for sulfur nucleophiles has been attributed to the necessity of prior desolvation of the nucleophile before the reaction can occur. rsc.org
Advanced Analytical and Spectroscopic Techniques for Structural Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-Methyl-N-nitrosoformamide. It provides detailed information about the carbon-hydrogen framework and the conformational dynamics of the molecule in solution.
High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the molecular structure of this compound. A key feature in the NMR spectra of asymmetrical N-nitrosamines like this compound is the presence of two distinct sets of signals. nih.govnih.gov This phenomenon arises from the restricted rotation around the nitrogen-nitrogen (N-N) bond, leading to the existence of two stable geometric isomers: the E and Z conformers. nih.govnih.gov The relative ratio of these isomers can be determined by integrating the corresponding peaks in the ¹H NMR spectrum. nih.gov
In the ¹H NMR spectrum, researchers would expect to observe two signals for the formyl proton (H-C=O) and two signals for the N-methyl protons (N-CH₃), with each pair corresponding to the E and Z isomers. nih.gov Similarly, the ¹³C NMR spectrum would display two distinct resonances for the formyl carbon (C=O) and two for the methyl carbon (CH₃). nih.gov While specific spectral data for this compound is not widely published, expected chemical shifts can be inferred from related structures. chemicalbook.comchemicalbook.comchemicalbook.com
Table 1: Expected ¹H and ¹³C NMR Data for E/Z Isomers of this compound
| Nucleus | Functional Group | Isomer | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | Formyl (H-C=O) | E / Z | ~8.0 - 9.0 | Singlet |
| Methyl (N-CH₃) | E / Z | ~3.0 - 4.0 | Singlet | |
| ¹³C | Carbonyl (C=O) | E / Z | ~160 - 170 | - |
| Methyl (N-CH₃) | E / Z | ~30 - 40 | - |
Note: The table presents anticipated data based on the analysis of similar compounds and the established principles of NMR spectroscopy for N-nitrosamines. nih.govchemicalbook.com
To unambiguously assign the observed signals to the correct E or Z isomer, advanced NMR techniques such as the Nuclear Overhauser Effect (NOE) are employed. NOE spectroscopy detects through-space interactions between protons that are in close proximity, typically within 5 Ångstroms.
For this compound, an NOE experiment (e.g., NOESY) would be decisive. A cross-peak between the formyl proton and the N-methyl protons would indicate that they are on the same side of the N-N bond, confirming the Z-isomer. Conversely, the absence of this specific cross-peak would characterize the E-isomer, where these protons are on opposite sides and further apart. The use of such techniques is crucial for detailed conformational analysis of amides and related structures. researchgate.netauremn.org.br For complex nitrosamines, a full suite of 2D NMR experiments, including COSY, HSQC, and HMBC, may be requested for complete structural elucidation. veeprho.com
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns for structural confirmation.
In many research and industrial settings, this compound may be present as a component within a complex mixture, such as a reaction byproduct or a trace contaminant in pharmaceutical products. nih.gov Hyphenated techniques, which couple a chromatographic separation method with mass spectrometric detection, are essential for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable nitrosamines. restek.comepa.gov The sample is vaporized and separated based on boiling point and column interactions before entering the mass spectrometer for detection. epa.gov For nitrosamines, detection often utilizes a triple quadrupole mass spectrometer (GC-MS/MS) in electron ionization (EI) mode, which provides high sensitivity and selectivity, allowing for detection at parts-per-billion (ppb) levels. restek.comthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a robust and often preferred alternative to GC-MS, especially for less volatile or thermally labile compounds. researchgate.netrsc.org The compound is separated in the liquid phase, typically on a C18 reversed-phase column, before being ionized and detected. nih.govthermofisher.comlcms.cz This method is widely applied for the simultaneous determination of multiple nitrosamine (B1359907) impurities in diverse matrices, including water and active pharmaceutical ingredients (APIs). nih.govthermofisher.comnih.gov
Table 2: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Principle | Advantages for Nitrosamine Analysis | Common Ionization |
| GC-MS | Separates volatile compounds in the gas phase before MS detection. | Excellent for many volatile nitrosamines; established methods available (e.g., EPA Method 8070). epa.gov | Electron Ionization (EI) thermofisher.com |
| LC-MS/MS | Separates compounds in the liquid phase before MS detection. | High versatility for a wide range of nitrosamines, including polar and thermally unstable ones; high sensitivity and specificity. nih.govresearchgate.netrsc.org | Electrospray Ionization (ESI) rsc.org, Atmospheric Pressure Chemical Ionization (APCI) nih.govglsciences.com |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). researchgate.net This accuracy is sufficient to distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₂H₄N₂O₂), HRMS can confirm its elemental composition by matching the experimentally measured accurate mass to the theoretically calculated exact mass. lcms.cz The calculated monoisotopic mass of this compound is 88.0273 g/mol . nih.gov The use of HRMS instruments, such as an Orbitrap mass spectrometer, is a powerful tool for the unequivocal identification of trace nitrosamines in various samples. lcms.czresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. Based on data from related nitrosamines and formamides, the key diagnostic peaks can be predicted. pw.edu.plchemicalbook.com
The spectrum would be dominated by a strong absorption from the carbonyl (C=O) group of the formamide (B127407) moiety. Additionally, characteristic stretches for the nitroso group (N=O) and the nitrogen-nitrogen single bond (N-N) would be present. pw.edu.pl DFT calculations on similar molecules like N-nitrosodimethylamine help in assigning these vibrational frequencies. dtic.mil
Table 3: Predicted Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Bond | Type of Vibration | Predicted Wavenumber (cm⁻¹) |
| Formyl | C=O | Stretch | ~1670 - 1700 |
| Nitroso | N=O | Stretch | ~1410 - 1490 |
| Nitrosoamine | N-N | Stretch | ~1050 - 1110 |
| Methyl | C-H | Stretch | ~2850 - 3000 |
Note: This table is based on established IR frequency ranges for the specified functional groups in related molecules. pw.edu.plresearchgate.net
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for isolating N-nitroso compounds from complex matrices and assessing their purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) often depends on the analyte's volatility and thermal stability.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS or GC-MS/MS), is a powerful tool for the analysis of volatile N-nitrosamines. nih.gov For compounds like this compound, direct liquid injection is a suitable introduction technique. restek.com
Research on similar small nitrosamines has led to the development of fast GC-MS methods capable of quantifying a wide range of these compounds at low parts-per-billion (ppb) levels. nih.gov The use of a nitrogen-phosphorus detector (NPD) is also an option, offering selectivity for nitrogen-containing compounds. epa.gov Method development can be expedited using modeling software to select the optimal analytical column and conditions before laboratory work commences. restek.com For instance, a method developed for various nitrosamine impurities demonstrated good resolution and detection limits below 3 ppb with run times under 10 minutes. restek.com
It is crucial to note that some N-nitroso compounds can degrade in the high temperatures of the GC injection port. For example, N-nitrosodiphenylamine is known to denitrosate and is detected as diphenylamine (B1679370), requiring cleanup steps to remove pre-existing diphenylamine for accurate quantification. epa.gov While this compound is a smaller molecule, its thermal stability would need to be carefully evaluated when developing a GC-based method.
Table 1: Exemplary GC Method Parameters for Nitrosamine Analysis
| Parameter | Condition/Value | Reference |
|---|---|---|
| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | restek.comedqm.eu |
| Sample Introduction | Direct Liquid Injection | restek.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | edqm.eu |
| Quantification Level | < 15 ppb | edqm.eu |
| Limits of Detection (LOD) | < 3 ppb for most analytes | restek.com |
High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for less volatile or thermally labile N-nitroso compounds. Reversed-phase HPLC is commonly employed for the separation of N-nitroso-N-alkylureas, which are structurally related to this compound. nih.gov
One developed method for N-nitroso-N-methylurea uses a reversed-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For enhanced sensitivity and specificity, especially in complex biological matrices like blood, pre-column derivatization can be used. A method involving derivatization with sodium sulphide, taurine, and o-phthalaldehyde (B127526) to form fluorescent derivatives allowed for detection limits in the picomole range. nih.gov
Another approach for detecting N-nitrosamines involves post-column photohydrolysis. In this technique, the compounds separated by HPLC are passed through a UV photoreactor, which quantitatively converts them to the nitrite (B80452) ion. The resulting nitrite is then detected colorimetrically using the Griess reagent, enhancing the specificity of detection. nih.gov This method has a linear range of 0-200 ng with a detection limit of 8 pmoles for injected N-dialkyl nitrosamines. nih.gov
Modern methods often utilize HPLC coupled with mass spectrometry (HPLC-MS), which provides high sensitivity and selectivity. rsc.org Disposable Pipette Extraction (DPX) with a C18 extraction phase has been used as a rapid and efficient sample preparation technique prior to HPLC-MS analysis, achieving quantification limits of 1 ng/mL. rsc.org
Table 2: HPLC Methodologies for N-Nitroso Compounds
| Technique | Column Type | Mobile Phase Example | Detection Method | Reference |
|---|---|---|---|---|
| Reversed-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Mass Spectrometry (MS) | sielc.com |
| Reversed-Phase HPLC with Pre-column Derivatization | Not Specified | Not Specified | Fluorescence | nih.gov |
| Reversed-Phase HPLC with Post-column Photohydrolysis | Octadecylsilane | Highly Polar Mobile Phase | Colorimetric (Griess Reagent) | nih.gov |
| DPX / HPLC-MS | Reversed-phase | Not Specified | Mass Spectrometry (MS) | rsc.org |
Capillary electrophoresis (CE) offers high separation efficiency and is a valuable technique for analyzing ionic or polar compounds. For the analysis of N-nitrosamines like N-nitrosodimethylamine (NDMA), CE coupled with mass spectrometry (CE-MS) has proven to be a simple, economical, and sensitive alternative to traditional chromatographic methods. nih.gov
In a typical CE-MS setup for NDMA, a fused-silica capillary serves as both the separation column and a nano-electrospray ionization (nanoESI) emitter, which provides high ionization efficiency. nih.gov This approach has demonstrated excellent selectivity and linearity, with a limit of detection (LOD) of 0.3 ng/mL and a limit of quantification (LOQ) of 1.0 ng/mL. nih.gov The separation principles of CE could be readily adapted for this compound, given its polar nature. The use of organic solvents like N-Methylformamide as a basis for the separation matrix in CE has also been explored, allowing for the separation of nucleic acids with enhanced efficiency. nih.gov
Table 3: Capillary Electrophoresis Method for N-Nitrosodimethylamine
| Parameter | Specification | Reference |
|---|---|---|
| Technique | Capillary Electrophoresis-Nano-Electrospray Ionization-Mass Spectrometry (CE-nanoESI-MS) | nih.gov |
| Capillary | Fused-silica | nih.gov |
| Limit of Detection (LOD) | 0.3 ng/mL | nih.gov |
| Limit of Quantification (LOQ) | 1.0 ng/mL | nih.gov |
Spectrophotometric Approaches for Quantitative and Qualitative Analysis
Spectrophotometric methods provide a basis for the quantitative analysis of N-nitroso compounds, often employed in flow injection analysis systems for rapid screening. A common and effective method is based on the denitrosation of the N-nitroso compound, followed by the detection of the liberated product.
A well-established spectrophotometric method involves the denitrosation of the N-nitroso compound using a reagent like hydrogen bromide in acetic acid. This reaction releases the nitrite ion (NO₂⁻), which can then be quantified using the Griess reagent. The Griess reaction produces a highly colored azo dye that can be measured spectrophotometrically. rsc.org This method has been successfully applied to the analysis of various N-nitroso compounds with a detection limit for N-nitrosopyrrolidine of 5 x 10⁻⁸ M for a 200 µl sample volume. rsc.org
Another approach for quantitative analysis without the need for specific reference standards is coulometric mass spectrometry (CMS). In this technique, the N-nitrosamine is first chemically reduced (e.g., using zinc powder in an acidic medium) to its corresponding hydrazine (B178648). The resulting electrochemically active hydrazine is then quantified by CMS. This strategy has shown excellent accuracy for several simple N-nitrosamines. nih.govnih.gov
While UV detection can be used directly with HPLC, the specificity may be low in complex matrices. Post-column reactions, such as photohydrolysis followed by colorimetric detection, significantly enhance the specificity for N-nitrosamines. nih.gov
Table 4: Spectrophotometric Method Parameters for N-Nitroso Compounds
| Principle | Reagents | Detection Limit (for N-nitrosopyrrolidine) | Reference |
|---|---|---|---|
| Denitrosation followed by colorimetric detection | Hydrogen bromide-acetic acid; Griess reagent | 5 x 10⁻⁸ M | rsc.org |
Compound Reference Table
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the geometry and electronic landscape of a molecule. These calculations solve the Schrödinger equation for a given system, providing detailed information about bond lengths, bond angles, and the distribution of electrons.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. tib.eu For N-Methyl-N-nitrosoformamide, DFT calculations, often using hybrid functionals like B3LYP, would be instrumental in optimizing the molecular geometry. researchgate.net These calculations would likely predict a planar or near-planar arrangement of the N-nitroso-formamide core, a common feature in amides and nitrosamines due to electron delocalization.
The choice of basis set, such as the Pople-style 6-31G* or the more extensive 6-311++G(d,p), would be crucial for obtaining reliable results. reddit.comnih.govresearchgate.netnih.gov Larger basis sets with polarization and diffuse functions are generally preferred for capturing the subtle electronic effects in molecules with heteroatoms and potential for hydrogen bonding. nih.gov DFT methods are also employed to calculate various electronic properties, including molecular orbital energies (HOMO and LUMO), which are key to understanding the molecule's reactivity, and the electrostatic potential, which reveals regions susceptible to nucleophilic or electrophilic attack.
A key structural feature of N-nitrosamides is the rotational barrier around the N-N bond, which exhibits partial double bond character. researchgate.netnih.gov DFT calculations can quantify this barrier, providing insight into the conformational flexibility of this compound. Studies on similar molecules like N-nitrosodimethylamine have shown that this barrier is significant, on the order of 23 kcal/mol. nih.gov For this compound, the presence of the formyl group is expected to influence this barrier, and DFT would be the method of choice to investigate this effect.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound
| Parameter | Expected Value (Å or °) | Basis Set Example |
| N-N Bond Length | ~1.35 Å | 6-311++G(d,p) |
| N=O Bond Length | ~1.22 Å | 6-311++G(d,p) |
| C=O Bond Length | ~1.21 Å | 6-311++G(d,p) |
| N-C (formyl) Bond Length | ~1.38 Å | 6-311++G(d,p) |
| N-N=O Bond Angle | ~115° | 6-311++G(d,p) |
| O=C-N Bond Angle | ~125° | 6-311++G(d,p) |
Note: These are expected values based on calculations of similar molecules. Actual values would require specific DFT calculations for this compound.
Ab Initio and Post-Hartree-Fock Methods
Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide benchmark results. acs.org The simplest ab initio method is Hartree-Fock (HF), which, however, does not account for electron correlation. For a more accurate description, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are necessary. researchgate.net
These methods would be particularly important for accurately determining the molecular geometry and, crucially, the relative energies of different conformers of this compound. For instance, while DFT might predict a planar minimum, higher-level ab initio calculations could reveal a shallow non-planar minimum, as has been observed for the parent nitrosamine (B1359907) (H2NNO). researchgate.net These methods are also vital for calculating accurate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structure. uni-rostock.denih.govnist.govscienceasia.orgresearchgate.net
Reaction Mechanism Predictions and Energy Landscapes
Computational chemistry is invaluable for mapping out the potential reaction pathways of a molecule, identifying transition states, and determining the energy barriers that govern reaction rates. sapub.orgresearchgate.net For a potentially reactive species like this compound, these studies are crucial for understanding its stability and decomposition mechanisms. ku.dkresearchgate.net
Transition State Characterization and Activation Energy Determination
The decomposition of N-nitrosamides can proceed through various pathways, including thermal and photochemical routes. researchgate.netaiche.orgacs.orgnih.gov Computational studies can elucidate these mechanisms by locating the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the molecule as it transforms from reactant to product. ims.ac.jp
For the thermal decomposition of this compound, a likely pathway involves the cleavage of the N-N bond. researchgate.net DFT and ab initio methods can be used to calculate the structure of the transition state for this bond-breaking event and the associated activation energy. The activation energy is a critical parameter that determines the rate of the reaction. Studies on the photolysis of N-nitrosamides suggest that fission of the nitrogen-nitrogen bond is a key process, in contrast to the thermal decomposition which can also involve cleavage of the nitrogen-carbonyl bond. researchgate.net
Potential Energy Surface Mapping
A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. sapub.org Mapping the PES for key reactions of this compound provides a comprehensive picture of its reactivity. For example, by systematically varying the N-N bond distance and the N-C bond distance, a 2D PES could be constructed to visualize the energy landscape for the decomposition of the molecule.
Such a map would clearly show the reactant and product valleys, as well as the transition state connecting them. This approach is particularly useful for understanding the competition between different reaction pathways. For instance, it could be used to explore the relative ease of N-N versus N-C bond cleavage under different conditions.
Chemical Bonding Analysis
To gain a deeper understanding of the electronic structure and bonding in this compound, specialized analysis methods are employed on the calculated wavefunction.
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. researchgate.netresearchgate.net For this compound, NBO analysis would provide quantitative information about the hybridization of the atoms and the nature of the chemical bonds.
A key feature of N-nitrosamides is the delocalization of the nitrogen lone pair on the amide nitrogen into the N=O and C=O groups. NBO analysis can quantify these delocalization effects through the examination of donor-acceptor interactions. For example, it would reveal the interaction between the lone pair of the amine nitrogen (a donor NBO) and the antibonding orbitals of the N=O and C=O groups (acceptor NBOs). The energies associated with these interactions provide a measure of the strength of the delocalization and the partial double bond character of the N-N and N-C bonds.
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interpretation |
| LP (N-amide) | π* (N=O) | ~15-25 | Significant delocalization contributing to N-N double bond character |
| LP (N-amide) | π* (C=O) | ~30-50 | Strong amide resonance |
| LP (O-carbonyl) | σ* (N-C) | ~2-5 | Hyperconjugative interaction |
Note: E(2) is the second-order perturbation theory energy of the donor-acceptor interaction. These are illustrative values based on analogous systems and would need to be confirmed by specific calculations.
This analysis also provides natural atomic charges, which are generally considered more reliable than Mulliken charges, offering a more chemically meaningful picture of the charge distribution in the molecule. researchgate.net
Localized-Orbital Locator (LOL) Profiles
There are currently no published studies that present Localized-Orbital Locator (LOL) profiles for this compound. LOL analysis is a valuable tool in computational chemistry for visualizing and quantifying the extent of electron localization, which helps in understanding the nature of chemical bonds and lone pairs. The absence of such data for this compound means that a detailed topological analysis of its electron density has not been publicly reported.
Natural Bond Order (NBO) Analysis
Similarly, a specific Natural Bond Order (NBO) analysis for this compound is not available in the current scientific literature. NBO analysis provides a chemically intuitive picture of bonding by partitioning the molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. This analysis is instrumental in understanding hyperconjugative interactions and charge transfer, which are key to a molecule's reactivity. Without such a study, a quantitative description of the bonding and electronic delocalization within the this compound molecule remains undetermined.
Molecular Electrostatic Potential (MEP) and Natural Population Analysis (NPA)
No specific research articles detailing the Molecular Electrostatic Potential (MEP) or Natural Population Analysis (NPA) for this compound could be located. MEP maps are essential for predicting the sites of electrophilic and nucleophilic attack, providing insight into a molecule's reactive behavior. NPA, a component of the NBO analysis, offers a more robust method for calculating atomic charges than other methods. The lack of this data prevents a detailed discussion of the charge distribution and reactivity of this compound based on these computational approaches.
Development of Predictive Models for Chemical Behavior
In the absence of the foundational computational studies mentioned above, the development of specific predictive models for the chemical behavior of this compound is not documented. Such models rely on detailed datasets generated from quantum chemical calculations and molecular simulations to accurately forecast properties and reactivity.
Applications in Chemical Research Methodologies
Utilization as a Chemical Probe for Inducing DNA Alkylation for Mechanistic Studies
N-Methyl-N-nitrosoformamide is a valuable tool for studying the mechanisms of DNA damage. Like other simple N-nitrosamides and N-nitrosamines, it can act as a precursor to a reactive alkylating species. nih.gov Upon activation, which can occur chemically or enzymatically, it is believed to form a methyldiazonium ion. researchgate.netnih.gov This highly unstable intermediate readily reacts with DNA, transferring a methyl group to various positions on the DNA bases. researchgate.nethesiglobal.org
The primary DNA adducts formed through this process include N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O6-methylguanine (O6-MeG). hesiglobal.orgnih.gov The formation of O6-methylguanine is of particular interest in cancer research, as this specific lesion is known to be highly mutagenic, causing G to A transition mutations if not repaired. nih.govhesiglobal.org By using this compound as a chemical probe, researchers can induce these specific types of DNA damage in a controlled manner. This allows for detailed mechanistic studies of DNA repair pathways, such as the action of the enzyme O6-methylguanine-DNA methyltransferase (MGMT), and helps to elucidate the fundamental processes that link DNA alkylation to mutagenesis and carcinogenesis. nih.govhesiglobal.org
Table 1: Key DNA Adducts Formed by Methylating Agents
| Adduct Name | Abbreviation | Common Site of Formation |
|---|---|---|
| N7-methylguanine | N7-MeG | N7 position of Guanine (B1146940) |
| N3-methyladenine | N3-MeA | N3 position of Adenine |
| O6-methylguanine | O6-MeG | O6 position of Guanine |
| O2-methylthymine | O2-MeT | O2 position of Thymine |
| O4-methylthymine | O4-MeT | O4 position of Thymine |
This table summarizes the major DNA methylation products studied in mechanistic research involving methylating agents like N-nitrosamides. hesiglobal.orgnih.gov
Application in the Synthesis of Complex Organic Molecules
While N-nitrosamines are not commonly used as general reagents in organic synthesis, their unique reactivity has been explored for specific synthetic applications. nih.gov The reactivity of this compound is centered around the nitroso group. The oxygen atom can act as a nucleophile, reacting with strong electrophiles like alkylating agents to form alkoxydiazenium salts. nih.gov
Conversely, the nitrogen atom of the nitroso group is weakly electrophilic and can be attacked by strong nucleophiles such as organolithium or Grignard reagents. nih.gov This reaction typically leads to the formation of an unstable intermediate that can then be transformed into other functional groups like hydrazones or azomethine imines. nih.gov Although its use is not widespread, this compound or structurally similar compounds can serve as precursors in multi-step synthetic pathways where the introduction or transformation of a nitrogen-containing functional group is required. One of the earliest described preparations of a related compound, N-nitrosomethylaniline, involved the reaction of methylaniline with nitrous acid. orgsyn.org
Role as a Reference Standard in Analytical Method Development
This compound serves a critical role as a reference standard in the development and validation of analytical methods. lgcstandards.comaccustandard.com The detection of trace levels of N-nitrosamines is a major concern in the pharmaceutical industry, as these compounds can form as impurities during drug manufacturing processes or upon storage. lgcstandards.comfujifilm.com Regulatory agencies like the FDA and EMA require rigorous testing for such impurities. lgcstandards.com
To ensure the accuracy and reliability of these analytical tests, which often employ highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), certified reference materials are essential. fujifilm.comsigmaaldrich.com this compound can be used as a standard to calibrate instruments, verify method performance, and quantify the presence of related nitrosamine (B1359907) impurities in drug substances and products. accustandard.comsigmaaldrich.com Various suppliers provide certified reference materials for a range of N-nitrosamines for this purpose. accustandard.comfujifilm.com
Table 2: Examples of N-Nitrosamine Reference Standards
| Compound Name | Abbreviation | Common Use |
|---|---|---|
| N-Nitrosodimethylamine | NDMA | Pharmaceutical and environmental analysis |
| N-Nitrosodiethylamine | NDEA | Pharmaceutical and environmental analysis |
| N-Nitroso-N-methyl-4-aminobutyric Acid | NMBA | Pharmaceutical impurity testing |
| N-Nitrosodiisopropylamine | NDIPA | Pharmaceutical impurity testing |
This table provides examples of N-nitrosamines used as analytical standards in various testing methods. lgcstandards.comfujifilm.com
Use in Investigating N-Nitrosamine Formation in Environmental and Industrial Contexts
Understanding how N-nitrosamines are formed is crucial for mitigating their presence in the environment and in industrial products. nih.gov These compounds can be generated when secondary amines react with nitrosating agents, such as nitrous acid, which can be present in water or food. nih.govfujifilm.com this compound can be used in laboratory studies to investigate the kinetics and mechanisms of these formation reactions.
By studying the formation of this compound under various conditions (e.g., different pH levels, temperatures, and precursor concentrations), scientists can develop models to predict the likelihood of N-nitrosamine contamination in different scenarios. This research is vital for developing strategies to prevent contamination in drinking water supplies, food products, and pharmaceuticals. accustandard.com Furthermore, as a known member of this class of carcinogens, it can be included in analytical methods designed to screen for a wide range of nitrosamines in environmental samples like groundwater and wastewater. accustandard.com
Future Directions in N Methyl N Nitrosoformamide Research
Exploration of Novel Synthetic Pathways with Enhanced Sustainability
The traditional synthesis of N-nitrosamines often involves the use of harsh reagents and generates significant waste. A critical future direction is the development of more sustainable, "green" synthetic methodologies for N-Methyl-N-nitrosoformamide. Research will likely focus on methodologies that minimize or eliminate the use of hazardous solvents, metals, and strong acids.
Future investigations should systematically evaluate the applicability of such green methodologies to the synthesis of this compound and its derivatives. This would involve optimizing reaction conditions and exploring alternative, environmentally benign nitrosating agents.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Solvent-Free TBN Nitrosation | Uses tert-butyl nitrite (B80452) (TBN) as the nitrosating agent without a solvent. rsc.org | Metal-free, acid-free, high yield, simple work-up, reduced chemical waste. rsc.org |
| Traditional Nitrosation | Typically involves sodium nitrite and a strong acid (e.g., HCl). | Well-established methodology. |
In-Depth Mechanistic Studies of Under-Explored Reactivity
While N-nitroso compounds are known as alkylating agents, the detailed mechanisms of their diverse reactions are not fully understood. For this compound, future research should focus on in-depth mechanistic studies of its reactivity with a variety of biological and chemical entities.
One area of interest is the transfer of the nitroso group. Studies on related compounds like N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) have shown that the nitroso group can be transferred to sulfur nucleophiles such as cysteine. rsc.org Kinetic studies of this compound with various nucleophiles (e.g., thiols, amines) would provide valuable insight into its potential as a nitroso-donating agent, a reaction pathway with significant biological implications.
Another critical area is understanding its potential formation as a disinfection byproduct in water treatment processes. Research on N-nitrosodimethylamine (NDMA) has revealed complex formation mechanisms involving precursors like dimethylamine (B145610) reacting with chloramine. nih.govberkeley.edu Mechanistic studies are needed to determine if N-methylformamide, a potential precursor, can lead to the formation of this compound under water disinfection conditions. These studies would likely involve kinetic modeling and the identification of reactive intermediates. nih.gov Comparing its reactivity to well-studied compounds like N-nitroso-N-methylurea (MNU), which acts as a direct alkylating agent via the formation of a methyldiazonium ion, would also be highly informative. nih.gov
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future research should leverage advanced computational models to build a comprehensive in-silico profile of this compound.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict various endpoints, including physicochemical properties, environmental fate, and potential toxicity. nih.gov By correlating the structure of this compound and its potential analogues with their biological activities, QSAR can be a valuable screening tool. nih.gov
Density Functional Theory (DFT) is another powerful tool for elucidating reaction mechanisms at the molecular level. DFT calculations have been successfully used to investigate the formation pathways of NDMA during chloramination, identifying key intermediates and rate-limiting steps. nih.gov A similar approach could be applied to this compound to model its reaction pathways, such as its decomposition, its reactivity with nucleophiles, and its potential formation from precursors. This would provide detailed energetic and structural information that is often difficult to obtain through experimental means alone. nih.gov
| Computational Model | Application to this compound Research | Expected Insights |
| QSAR | Predict toxicity, mutagenicity, and other biological activities. nih.gov | Rapid screening of potential hazards and biological effects of analogues. |
| DFT | Model reaction mechanisms, transition states, and reaction energetics. nih.gov | Detailed understanding of reactivity, stability, and formation pathways. nih.gov |
Design and Synthesis of this compound Analogues with Tuned Reactivity
A significant avenue for future research is the rational design and synthesis of this compound analogues with finely tuned chemical reactivity. By systematically modifying the molecular structure, it is possible to modulate the compound's stability, electrophilicity, and biological activity.
For instance, the synthesis of an N-methyl-N-nitrosourea (MNU) analogue covalently linked to a DNA-intercalating agent demonstrated that reactivity could be localized to specific sites on a biological macromolecule. nih.gov A similar strategy could be employed with this compound, attaching it to targeting moieties to direct its activity.
Furthermore, introducing electron-withdrawing or electron-donating groups onto the formamide (B127407) backbone could alter the lability of the N-N bond and the electrophilicity of the molecule. This approach has been used to fine-tune the reactivity of naphthol analogues in multicomponent reactions. mdpi.com Synthesizing a library of this compound analogues with varying substituents would allow for a systematic study of structure-activity relationships, potentially leading to the development of novel chemical probes or compounds with specific biological effects.
Integration of Multi-Omics and High-Throughput Techniques for Chemical Biology Insights
To fully understand the biological impact of this compound and its analogues, future research must integrate modern high-throughput and systems biology approaches.
High-Throughput Screening (HTS) allows for the rapid testing of a compound against large libraries of biological targets or in various cell-based assays. youtube.com HTS platforms can be used to screen this compound and its synthesized analogues for a wide range of biological activities, such as enzyme inhibition or effects on cell viability. nih.govbiorxiv.org This can quickly identify potential biological targets and cellular pathways affected by these compounds.
Following initial hits from HTS, multi-omics approaches can provide a comprehensive, systems-level understanding of the compound's mechanism of action. nih.gov This involves the integrated analysis of various "omes":
Genomics/Transcriptomics: To identify changes in gene expression in cells exposed to the compound.
Proteomics: To analyze alterations in protein levels and post-translational modifications.
Metabolomics: To measure changes in the cellular metabolite profile.
By combining these datasets, researchers can construct detailed molecular pathways and networks that are perturbed by this compound, revealing its mechanism of action in an unbiased manner. nih.govresearchgate.net This integrative approach has proven powerful in diverse fields, from understanding crop traits to elucidating complex diseases, and represents a frontier for gaining deep chemical biology insights into the effects of this compound. nih.gov
Q & A
Basic Research Questions
Q. What experimental conditions favor the formation of N-Methyl-N-nitrosoformamide in synthetic or environmental systems?
- Methodological Answer: Formation depends on nitrosating agents (e.g., nitrites, nitrous acid) and reactive amines. To assess formation potential, conduct preparative chemistry screening under controlled pH (3–5) and temperature (20–40°C) with excess nitrite. Use HPLC or LC-MS/MS to quantify yields . Kinetic studies under varying reactant ratios and environmental matrices (e.g., aqueous vs. organic solvents) are critical to identify dominant pathways .
Q. How can researchers reliably detect and quantify trace levels of this compound in complex matrices (e.g., biological samples, pharmaceuticals)?
- Methodological Answer: Employ isotope dilution LC-MS/MS with electrospray ionization (ESI) for sensitivity and specificity. Validate methods using deuterated internal standards (e.g., d₆-N-nitrosodimethylamine) to correct matrix effects. For solid matrices (e.g., tablets), optimize extraction using acetonitrile:water (70:30) with sonication . Limit of quantification (LOQ) should be established below regulatory thresholds (e.g., EMA’s 18 ng/day AI) .
Q. What factors influence the stability of this compound during storage and analysis?
- Methodological Answer: Stability is pH- and light-dependent. Store samples at ≤−20°C in amber vials to prevent photodegradation. Use buffered solutions (pH 7–8) to minimize acid-catalyzed hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via GC-NPD or NMR .
Advanced Research Questions
Q. How can conflicting data on this compound’s carcinogenic potency be resolved across different in vitro and in vivo models?
- Methodological Answer: Perform meta-analyses of dose-response data using the Benchmark Dose (BMD) approach. Compare metabolic activation pathways (e.g., CYP2E1-mediated bioactivation) in humanized liver models vs. rodent systems. Cross-validate findings with transgenic assays (e.g., Ames II with S9 metabolic activation) to clarify interspecies variability .
Q. What mechanistic insights explain discrepancies in nitrosation rates between structurally analogous amines?
- Methodological Answer: Use computational chemistry (DFT or QSAR models) to calculate transition state energies for nitrosation. Experimentally, measure activation parameters (ΔH‡, ΔS‡) via Arrhenius plots under controlled nitrosating conditions. Compare steric and electronic effects using substituent-modified amines (e.g., methyl vs. ethyl groups) .
Q. What advanced strategies can predict and mitigate this compound formation in multi-component reaction systems (e.g., drug formulations)?
- Methodological Answer: Apply Quality by Design (QbD) principles with DoE (Design of Experiments) to identify critical process parameters (CPPs). Screen excipients (e.g., hypromellose) for nitrite scavenging using ion chromatography. Incorporate radical inhibitors (e.g., ascorbic acid) or pH modifiers to block nitrosation pathways .
Data Analysis and Validation
Q. How should researchers address batch-to-batch variability in nitrosamine contamination during method validation?
- Methodological Answer: Implement nested ANOVA to distinguish process-related variability from analytical error. Use control charts (e.g., Shewhart) for continuous monitoring. Include spiked recovery experiments (80–120%) across multiple batches to assess robustness .
Q. What statistical approaches are optimal for interpreting low-dose carcinogenicity data of this compound?
- Methodological Answer: Apply the linearized multistage (LMS) model for low-dose extrapolation. Use Bayesian hierarchical models to integrate historical control data and reduce false positives. Sensitivity analyses should test assumptions about threshold vs. non-threshold effects .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
